4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl diethylcarbamate
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Overview
Description
4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl chloride with N,N-diethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Coumarin derivatives: Other coumarin derivatives, such as warfarin and dicoumarol, are well-known for their anticoagulant properties.
Uniqueness
4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-18-17(13-16)14(3)19(20(23)26-18)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
ZLEBRYUSHMUCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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